Caix/caxii-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caix/caxii-IN-1 is a compound that targets carbonic anhydrase IX and carbonic anhydrase XII, which are transmembrane proteins associated with cancer progression. These proteins play a crucial role in pH regulation and are often overexpressed in various cancer types, particularly in hypoxic tumor microenvironments .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Caix/caxii-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and techniques to handle the compound safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Caix/caxii-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Caix/caxii-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the catalytic properties of carbonic anhydrase IX and carbonic anhydrase XII.
Biology: Helps in understanding the role of these enzymes in cellular processes and their regulation under hypoxic conditions.
Medicine: Investigated as a potential therapeutic agent for targeting cancer cells that overexpress carbonic anhydrase IX and carbonic anhydrase XII.
Industry: May have applications in the development of diagnostic tools and treatments for cancer .
Wirkmechanismus
Caix/caxii-IN-1 exerts its effects by inhibiting the activity of carbonic anhydrase IX and carbonic anhydrase XII. These enzymes are involved in the regulation of pH in cells, particularly in the acidic microenvironment of tumors. By inhibiting these enzymes, this compound disrupts the pH balance, leading to reduced cancer cell survival and proliferation .
Molecular Targets and Pathways: The primary molecular targets of this compound are carbonic anhydrase IX and carbonic anhydrase XII. The inhibition of these enzymes affects various pathways, including those involved in cellular adhesion, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
Caix/caxii-IN-1 is unique in its dual targeting of carbonic anhydrase IX and carbonic anhydrase XII. Similar compounds include:
SLC-0111: A selective inhibitor of carbonic anhydrase IX.
N-3500: An impermeant sulfonamide inhibitor that targets carbonic anhydrase IX
These compounds differ in their specificity and mechanism of action, with this compound offering a broader inhibition profile by targeting both carbonic anhydrase IX and carbonic anhydrase XII .
Eigenschaften
Molekularformel |
C24H21IN4O4S2 |
---|---|
Molekulargewicht |
620.5 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2-[6-iodo-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21IN4O4S2/c1-2-15-5-3-4-6-20(15)27-22(30)14-34-24-28-21-12-7-16(25)13-19(21)23(31)29(24)17-8-10-18(11-9-17)35(26,32)33/h3-13H,2,14H2,1H3,(H,27,30)(H2,26,32,33) |
InChI-Schlüssel |
KBHINLUAWWNHMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.